Octyl caffeate
Overview
Description
Octyl caffeate is a lipophilic ester derived from caffeic acid, a naturally occurring phenolic compound found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl caffeate can be synthesized through the esterification of caffeic acid with octanol. This reaction typically involves the use of a catalyst, such as sulfuric acid or ionic liquids, to facilitate the esterification process . The reaction conditions often include heating the mixture to around 80-90°C for several hours to achieve a high yield of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Octyl caffeate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to caffeic acid and octanol.
Substitution: It can participate in substitution reactions where the octyl group is replaced by other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, caffeic acid, and various alkyl esters depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Octyl caffeate has been extensively studied for its antioxidant properties, making it a valuable compound in various fields:
Chemistry: Used as an antioxidant in chemical formulations to prevent oxidation.
Biology: Studied for its potential to protect cells from oxidative stress.
Industry: Utilized in food preservation to enhance the shelf-life of products by preventing lipid oxidation.
Mechanism of Action
The antioxidant activity of octyl caffeate is primarily due to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. It targets reactive oxygen species and inhibits the oxidative pathways that lead to cell damage . Additionally, it modulates the activity of nuclear transcription factors such as Nrf2 and NF-κB, which are involved in the cellular response to oxidative stress and inflammation .
Comparison with Similar Compounds
Octyl caffeate is unique among caffeic acid esters due to its balance of hydrophilic and lipophilic properties, making it effective in both aqueous and lipid environments. Similar compounds include:
Dodecyl caffeate: Another lipophilic ester with similar antioxidant properties but different solubility characteristics.
Caffeic acid phenethyl ester: Known for its neuroprotective and anti-inflammatory effects.
Octyl sinapate and octyl ferulate: Other esters with antioxidant properties used in food and cosmetics.
These compounds share similar antioxidant activities but differ in their specific applications and effectiveness based on their chemical structures and solubility profiles.
Properties
IUPAC Name |
octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIINIWPQBLXAP-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes caffeic acid n-octyl ester a promising candidate for anti-HCV therapy?
A1: Research suggests that caffeic acid n-octyl ester exhibits potent anti-HCV activity, particularly against genotype 1b, with an EC50 value of 1.0 µM. [] This means it effectively inhibits viral replication at low concentrations. Furthermore, this compound demonstrates synergy with established anti-HCV drugs like interferon-alpha 2b, daclatasvir, and VX-222, potentially enhancing their efficacy. [] This synergistic effect could lead to improved treatment options and potentially overcome resistance challenges.
Q2: How does the structure of caffeic acid n-octyl ester influence its anti-HCV activity?
A2: Studies analyzing the structure-activity relationship of caffeic acid phenethyl ester (CAPE) derivatives, including caffeic acid n-octyl ester, indicate that both the length of the n-alkyl side chain and the presence of the catechol moiety are crucial for anti-HCV activity. [] Specifically, the n-octyl side chain in caffeic acid n-octyl ester appears to contribute significantly to its potency compared to other derivatives.
Q3: Has caffeic acid n-octyl ester demonstrated activity against other types of cancer cells?
A3: While the provided research focuses on HCV, other studies highlight the potential of caffeic acid n-octyl ester and its analogs in cancer treatment. For instance, it exhibited antiproliferative activity against murine colon 26-L5 carcinoma cells and significantly reduced lung metastasis in an experimental model. [] These findings suggest broader anticancer potential, warranting further investigation.
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